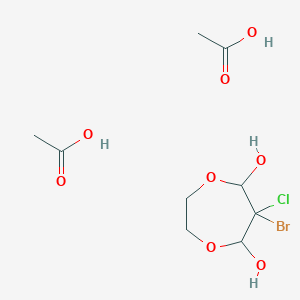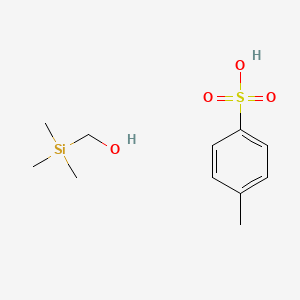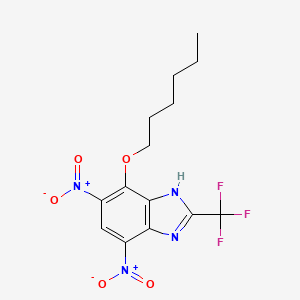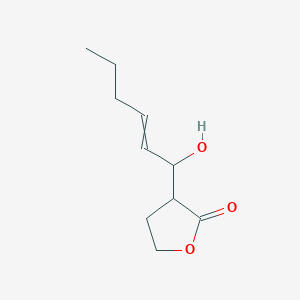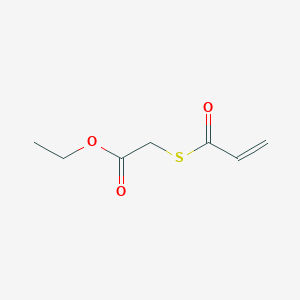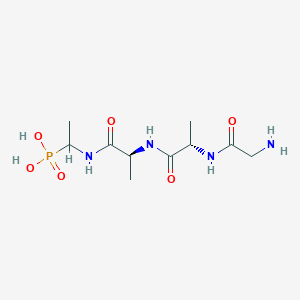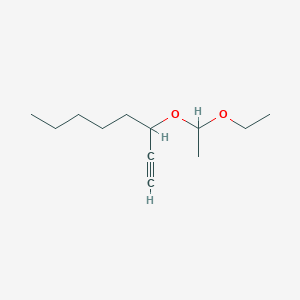
3-(1-Ethoxyethoxy)oct-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Ethoxyethoxy)oct-1-yne is an organic compound belonging to the class of alkynes, which are characterized by a carbon-carbon triple bond. This compound has the molecular formula C10H18O2 and is known for its unique structure, which includes an ethoxyethoxy group attached to an octyne backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)oct-1-yne typically involves the alkylation of acetylide anions. This process begins with the deprotonation of a terminal alkyne using a strong base such as sodium hydride (NaH) to form the acetylide anion. The acetylide anion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Ethoxyethoxy)oct-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Aplicaciones Científicas De Investigación
3-(1-Ethoxyethoxy)oct-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Ethoxyethoxy)oct-1-yne involves its interaction with various molecular targets. The triple bond in the alkyne can participate in nucleophilic addition reactions, while the ethoxyethoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
1-Octyne: A simpler alkyne with a similar carbon backbone but without the ethoxyethoxy group.
3-(1-Ethoxyethoxy)but-1-yne: A shorter alkyne with a similar functional group arrangement.
1-Butyne: Another simple alkyne with a shorter carbon chain.
Uniqueness
3-(1-Ethoxyethoxy)oct-1-yne is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can participate in various chemical reactions, making the compound versatile for different applications .
Propiedades
Número CAS |
60741-07-3 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
3-(1-ethoxyethoxy)oct-1-yne |
InChI |
InChI=1S/C12H22O2/c1-5-8-9-10-12(6-2)14-11(4)13-7-3/h2,11-12H,5,7-10H2,1,3-4H3 |
Clave InChI |
FOVQPMOACDWGRE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#C)OC(C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


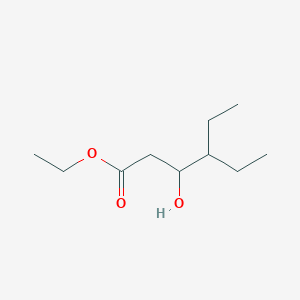
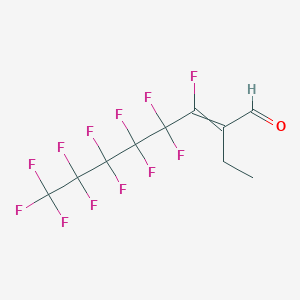
![Acetamide, 2-[[(2-aminophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14598095.png)
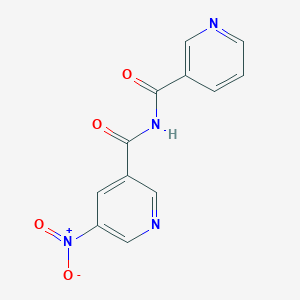

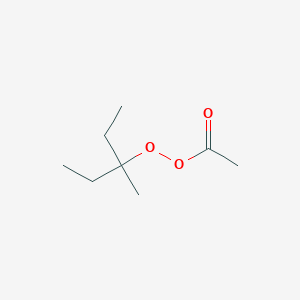
![2-Diazonio-1-[(2,5-dimethylhex-4-en-2-yl)oxy]ethen-1-olate](/img/structure/B14598126.png)
